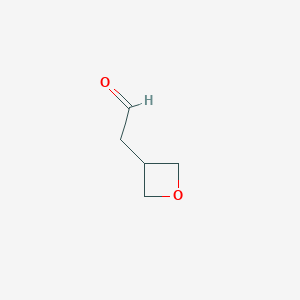

![molecular formula C26H16N2O6 B2935604 2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide CAS No. 1847-03-6](/img/structure/B2935604.png)

2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

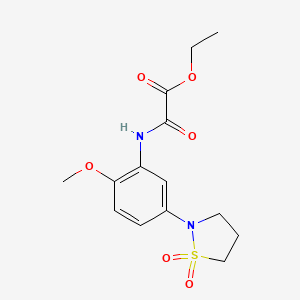

The molecular structure of “2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide” is complex due to the presence of multiple functional groups. The structure of a similar compound, “2-Oxo-2H-chromene-3-carboxamide”, includes a central 2-oxo-2H-chromene (2-benzopyrane) unit with a carboxylic acid in the 3-position .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Studies have shown that derivatives of 2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide exhibit planar molecular structures and cis geometries, which are critical for understanding their intermolecular interactions and chemical properties (Gomes et al., 2015).

Synthesis and Application in Antimicrobial Agents

- New chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles have been synthesized from 2-oxo-2H-chromene-3-carboxamide, demonstrating significant antimicrobial activity, highlighting its potential as a precursor for developing new antimicrobial compounds (Azab et al., 2017).

Green Chemistry Approaches

- An eco-friendly synthesis method for 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed, showcasing the compound's versatility and the importance of sustainable chemistry practices in creating such derivatives (Proença et al., 2008).

Novel Material Synthesis

- The compound has been utilized in the synthesis of novel, heterocyclic, coumarin-based pyrano-chromene derivatives, which were further analyzed for their electronic and structural aspects, demonstrating unique nonlinear optical (NLO) properties (Arif et al., 2022).

Molecular Probe Development

- It has been synthesized as part of a novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator, showcasing its utility in detecting hydroxyl radicals produced by radiative sources in aqueous solutions, which is crucial for understanding oxidative stress and its biological impacts (Singh et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds, such as biscarboxamidocoumarin and chromene derivatives, have been reported to exhibit antitumor activities .

Mode of Action

It’s worth noting that biscarboxamidocoumarin and chromene derivatives, which are structurally similar to this compound, have shown promising in vitro antitumor activity in various cell lines .

Biochemical Pathways

Compounds with similar structures have been associated with antitumor activities, suggesting they may interact with pathways related to cell proliferation and apoptosis .

Result of Action

This suggests that N,N’-(1,3-phenylene)bis(2-oxo-2H-chromene-3-carboxamide) may also have potential antitumor effects .

Propiedades

IUPAC Name |

2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O6/c29-23(19-12-15-6-1-3-10-21(15)33-25(19)31)27-17-8-5-9-18(14-17)28-24(30)20-13-16-7-2-4-11-22(16)34-26(20)32/h1-14H,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDOSUHQXZZIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((5-chloro-2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2935524.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935525.png)

![3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2935527.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2935528.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide](/img/structure/B2935531.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)